N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
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Description
N-(4-ethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Neuroprotective and Antioxidant Effects : Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. These derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potential as ROS scavengers and antioxidants. This suggests that similar benzofuran-2-carboxamide derivatives could have applications in neuroprotection and oxidative stress management (Cho et al., 2015).
Antimicrobial, Anti-Inflammatory, and Radical Scavenging Activities : A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and assessed for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized by various analytical techniques, highlighting their potential in developing new bioactive chemical entities with these properties (Lavanya et al., 2017).
Chemical Synthesis and Modification
Practical Synthesis of CCR5 Antagonist : A practical method for synthesizing 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, was developed. This showcases the potential for synthesizing complex benzofuran derivatives for pharmacological applications (Ikemoto et al., 2005).
Synthesis of Benzofuran Carboxamide Derivatives : New 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, demonstrating the versatility of benzofuran derivatives in chemical synthesis and potential biological applications (Lavanya et al., 2017).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-16-11-9-15(10-12-16)23-22(26)21-20(24-19(25)13-14(2)3)17-7-5-6-8-18(17)28-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKLWOLJUQYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.